Azaprophen

muscarinic antagonist potency smooth muscle pharmacology guinea pig ileum contractility

Azaprophen (6-methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate) is a synthetic tertiary amine antimuscarinic agent belonging to the diphenylpropionate ester class, structurally related to aprophen but incorporating a conformationally constrained 6-azabicyclo[3.2.1]octane ring system in place of the diethylaminoethyl side chain. Originally synthesized and characterized at the Research Triangle Institute, azaprophen functions as a non-selective, high-affinity competitive antagonist at muscarinic acetylcholine receptors (mAChRs) with sub-nanomolar Ki values across M1–M5 subtypes.

Molecular Formula C23H27NO2
Molecular Weight 349.5 g/mol
CAS No. 107010-27-5
Cat. No. B009026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaprophen
CAS107010-27-5
Synonyms6-methyl-6-azabicyclo(3.2.1)octan-3-ol 2,2-diphenylpropionate
azaprophen
azaprophen hydrochloride
Molecular FormulaC23H27NO2
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C
InChIInChI=1S/C23H27NO2/c1-23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(25)26-21-14-17-13-20(15-21)24(2)16-17/h3-12,17,20-21H,13-16H2,1-2H3
InChIKeyWOMCGBFNBSIIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azaprophen (CAS 107010-27-5): High-Potency Muscarinic Antagonist with Differentiated Behavioral and Stereochemical Profile


Azaprophen (6-methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate) is a synthetic tertiary amine antimuscarinic agent belonging to the diphenylpropionate ester class, structurally related to aprophen but incorporating a conformationally constrained 6-azabicyclo[3.2.1]octane ring system in place of the diethylaminoethyl side chain [1]. Originally synthesized and characterized at the Research Triangle Institute, azaprophen functions as a non-selective, high-affinity competitive antagonist at muscarinic acetylcholine receptors (mAChRs) with sub-nanomolar Ki values across M1–M5 subtypes [2]. Unlike structurally related benzilate anticholinergics, azaprophen does not produce paradoxical behavioral activation, positioning it as a mechanistically and behaviorally differentiated tool compound for cholinergic pharmacology research [3]. Its rigid bicyclic scaffold confers pronounced stereochemical stringency, with the (+)-enantiomer exhibiting approximately 200-fold greater potency than the (−)-enantiomer—a degree of stereoselectivity that far exceeds that of classical tropane-based antagonists such as atropine and scopolamine [2].

Why Azaprophen Cannot Be Replaced by Generic Anticholinergics in Research and Preclinical Development


Although azaprophen, atropine, scopolamine, and aprophen all act as muscarinic acetylcholine receptor antagonists, their pharmacological profiles diverge in quantifiable and functionally consequential ways. Azaprophen is 50-fold more potent than atropine in functional smooth muscle assays and over 1,000-fold more potent in blocking carbachol-stimulated exocrine secretion [1], meaning simple molar-equivalent substitution would drastically overestimate or underestimate antagonist load depending on the experimental endpoint. Critically, azaprophen exhibits a qualitatively distinct behavioral signature: unlike the benzilate esters (benactyzine, aprophen, adiphenine), azaprophen does not increase behavioral response rates in operant paradigms, indicating a fundamentally different central pharmacological profile that cannot be recapitulated by benzilate-class anticholinergics [2]. Furthermore, the rigid azabicyclo scaffold of azaprophen imposes stereochemical constraints absent in the flexible diethylaminoethyl chain of aprophen, resulting in a 200-fold enantiomeric potency differential and altered pharmacophoric geometry (N⁺–carbonyl oxygen distance 5.41 Å vs. 5.07 Å for aprophen) that directly impacts receptor interaction topology [3][4]. These multidimensional differences make generic substitution scientifically invalid for studies requiring precise cholinergic tone modulation or stereochemically defined receptor occupancy.

Azaprophen Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Atropine, Scopolamine, Aprophen, and Benzilate-Class Anticholinergics


52-Fold Superior Functional Potency Over Atropine in Guinea Pig Ileum Muscarinic Assay

In a direct head-to-head comparison, azaprophen was 50 times more potent than atropine as an antimuscarinic agent, as measured by inhibition of acetylcholine-induced contraction of isolated guinea pig ileum [1]. The absolute KB value for azaprophen in this preparation was determined as 4.5 nM, compared with an atropine KB of approximately 225 nM (calculated from the 50-fold differential) under identical experimental conditions [2][3]. This functional potency advantage is not attributable to differences in receptor subtype selectivity, as azaprophen—like atropine—does not discriminate significantly among mAChR subtypes [4].

muscarinic antagonist potency smooth muscle pharmacology guinea pig ileum contractility

>1,000-Fold Superiority Over Atropine in Blocking Carbachol-Stimulated α-Amylase Secretion from Pancreatic Acini

Azaprophen was more than 1,000 times more potent than atropine in its ability to block carbachol-stimulated α-amylase release from isolated pancreatic acini cells [1]. This exocrine functional assay, which measures a physiologically integrated secretory response downstream of mAChR activation, revealed a dramatically larger potency differential than that observed in smooth muscle contraction assays, suggesting that azaprophen's constrained bicyclic pharmacophore may confer particularly efficient coupling to signaling pathways governing exocytotic secretion [2].

exocrine secretion pancreatic acinar cells α-amylase release secretagogue antagonism

Qualitatively Distinct Behavioral Profile: Azaprophen Does Not Elicit Paradoxical Operant Response-Rate Elevation Observed with Benzilate Anticholinergics

In a systematic comparison of antimuscarinic agents on food-maintained operant responding in rats, benzilate esters—including benactyzine, aprophen, and adiphenine—produced a significant increase in behavioral response rates at intermediate doses, whereas azaprophen, atropine, scopolamine, and pirenzepine did not produce this paradoxical stimulant-like effect [1]. The behavioral depressant ED50 values for azaprophen and atropine were equivalent (ED50 ≈ 1–3 mg/kg), yet their qualitative behavioral profiles diverged sharply from those of the benzilates [1]. The rank order of potency for behavioral suppression (ED50) was: atropine = azaprophen > aprophen > methyl atropine = benactyzine > pirenzepine > adiphenine [2].

operant behavior anticholinergic behavioral pharmacology response-rate effects CNS muscarinic antagonism

Superior Protective Efficacy Over Scopolamine as Pretreatment Adjunct Against Organophosphate-Induced Behavioral Incapacitation in Guinea Pigs

In a direct head-to-head comparison of cholinolytic pretreatment adjuncts against soman (2 × LD50) challenge in guinea pigs, azaprophen (AZA) was more effective than scopolamine (SCP) as a pretreatment adjunct when each was co-administered with physostigmine (PHY) and pyridostigmine (PYR) [1]. Maximum post-soman decrement of rotarod performance was the primary endpoint. Response surface methodology demonstrated that at behaviorally deficit-free doses of the cholinolytic, AZA provided superior preservation of motor function compared with SCP under identical carbamate combination pretreatment conditions [1]. Notably, both AZA and SCP were as effective when combined with PHY alone as with the PHY/PYR combination, indicating that PYR contributed no additional benefit [1].

organophosphate intoxication nerve agent pretreatment soman rotarod performance cholinolytic adjunct

200-Fold Enantiomeric Potency Differential: Stereochemical Stringency Far Exceeding Classical Tropane Anticholinergics

(+)-Azaprophen was approximately 200 times more potent than its (−)-enantiomer across all assay systems tested, including radioligand binding in guinea pig ileum, rat heart, rat brain, and m1- or m3-transfected CHO cells [1]. The 3β-ol diastereomer (isomer 2) was approximately 50-fold less potent than the active α-ol configuration of azaprophen [1]. In contrast, classical tropane-based anticholinergics such as atropine (which is racemic) and scopolamine exhibit far more modest enantiomeric potency ratios (typically <10-fold) for muscarinic receptor binding [2]. The absolute receptor binding Ki values for azaprophen ranged from 8.81 × 10⁻¹¹ M to 4.72 × 10⁻¹⁰ M across these tissue and cell preparations, while the (−)-enantiomer Ki values were approximately 1.8 × 10⁻⁸ M to 9.4 × 10⁻⁸ M (calculated from the 200-fold differential) [1].

stereoselectivity enantiomeric potency ratio chiral pharmacology muscarinic receptor stereochemistry

Divergent In Vitro–In Vivo Correlation Relative to Pirenzepine: Azaprophen Is Relatively More Potent in Functional Ex Vivo Assays Than in Radioligand Binding

Azaprophen exhibits a unique in vitro–in vivo correlation profile that distinguishes it from both pirenzepine and the benzilate anticholinergics. Whereas pirenzepine (an M1-preferring antagonist) was relatively weak in guinea pig ileum functional and α-amylase secretion assays compared with its radioligand binding potency, azaprophen showed the opposite pattern—it was relatively more potent in the functional exocrine and smooth muscle assays than its binding Ki values would predict [1]. Among the nine antagonists compared, azaprophen and pirenzepine represented opposing extremes of this in vitro–in vivo translation relationship, with atropine, scopolamine, and the benzilates occupying intermediate positions [2].

in vitro-in vivo correlation functional selectivity pharmacodynamic modeling muscarinic receptor reserve

Azaprophen High-Impact Research and Preclinical Application Scenarios Based on Quantitative Differentiation Evidence


Organophosphate Nerve Agent Medical Countermeasure Development: Cholinolytic Adjunct Pretreatment Optimization

Azaprophen is the evidence-supported cholinolytic of choice for preclinical organophosphate pretreatment regimens where behavioral-deficit-free dosing is a mandatory requirement. Its demonstrated superiority over scopolamine as a physostigmine adjunct in preserving rotarod performance after soman challenge [1]—coupled with its ability to prevent convulsions and lethality at behaviorally tolerated doses (5 mg/kg im in guinea pigs) [2]—makes it the reference standard for response-surface-optimized pretreatment studies. Researchers developing next-generation nerve agent countermeasures can use azaprophen as the positive control cholinolytic against which novel adjuncts are benchmarked, with the 50-fold greater functional potency over atropine [3] providing a wide dosing window for combination regimen design.

Stereochemistry–Function Studies of Muscarinic Receptor–Ligand Interactions Using a Rigid Bicyclic Scaffold

The 200-fold enantiomeric potency differential of azaprophen [1] makes it an ideal tool compound for investigating the stereochemical determinants of mAChR antagonist binding. Unlike the conformationally flexible aprophen, whose diethylaminoethyl side chain can adopt multiple low-energy conformations, azaprophen's rigid 6-azabicyclo[3.2.1]octane scaffold locks the cationic nitrogen into a defined spatial relationship with the carbonyl oxygen (N⁺–O distance 5.41 Å) [2]. This structural rigidity allows researchers to isolate stereochemical contributions to receptor affinity from conformational entropy effects, enabling definitive pharmacophore mapping studies that cannot be conducted with flexible classical antagonists. The availability of the 3β-ol isomer—which is 50-fold less potent [1]—provides an ideal negative control for stereochemical probing experiments.

Behavioral Pharmacology Studies Requiring 'Clean' Central Muscarinic Depression Without Paradoxical Stimulant-Like Confounds

For in vivo behavioral neuroscience experiments where muscarinic receptor blockade must produce monotonic response suppression without the inverted-U dose-response curves characteristic of benzilate anticholinergics, azaprophen is the uniquely suitable tool compound. Unlike benactyzine, aprophen, and adiphenine—which all significantly increase operant response rates at intermediate doses—azaprophen produces only dose-dependent behavioral suppression with an ED50 equivalent to atropine [1]. This qualitative behavioral divergence means that any study investigating the role of central muscarinic tone in locomotion, cognition, or reinforcement that inadvertently substitutes a benzilate for azaprophen would introduce a systematic confound: apparent 'stimulation' at mid-range doses. Azaprophen's behavioral profile has been validated across multiple domains including locomotor activity [2] and acoustic startle response [3].

Pancreatic Exocrine Secretion and Gastrointestinal Pharmacology: Ultra-Potent Muscarinic Blockade in Secretory Tissues

Azaprophen's >1,000-fold superiority over atropine in blocking carbachol-stimulated α-amylase secretion from pancreatic acini [1] positions it as the preferred muscarinic antagonist for ex vivo and in vivo studies of cholinergic regulation of digestive enzyme secretion. In experimental systems where atropine requires millimolar concentrations to fully suppress carbachol-driven secretion—concentrations at which non-specific effects become likely—azaprophen achieves complete blockade at nanomolar levels. This is particularly relevant for isolated acinar cell preparations, perfused pancreas models, and in vivo gastrointestinal motility/secretion studies where minimizing total drug load while maintaining full muscarinic blockade is essential for data interpretability. Azaprophen's Ki of 0.3 nM for reversing carbachol-inhibited prolactin secretion in cultured pituitary cells [2] further supports its application in non-neuronal secretory pharmacology beyond the exocrine pancreas.

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